molecular formula C23H15Cl2N3O B299484 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B299484
M. Wt: 420.3 g/mol
InChI Key: FARTZEBHVMZCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone, also known as CQDQ, is a heterocyclic compound with potential biological activities. It belongs to the family of quinazolinone derivatives, which have been widely studied due to their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune system. Apoptosis is a programmed cell death process that is important for maintaining tissue homeostasis. 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone induces apoptosis in cancer cells by activating caspases, which are enzymes that cleave specific proteins and lead to cell death. 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone also inhibits angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. Finally, 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone modulates the immune system by suppressing the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it accessible for researchers. Another advantage is that it exhibits a broad range of biological activities, making it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that its toxicity and pharmacokinetic properties have not been fully characterized, which limits its clinical translation.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to further elucidate its mechanism of action, which will provide insights into its therapeutic potential. Another direction is to optimize its pharmacokinetic properties and reduce its toxicity, which will facilitate its clinical translation. Finally, another direction is to explore its potential applications in combination with other drugs, which may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 2-chloro-3-quinolinecarboxaldehyde with 4-chloroaniline in the presence of sodium methoxide in methanol. The resulting intermediate is then treated with 2,3-dihydrofuran-2,3-dione to obtain 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 3-(4-chlorophenyl)-2-(2-chloro-3-quinolinyl)-2,3-dihydro-4(1H)-quinazolinone has antimicrobial activity against both Gram-positive and Gram-negative bacteria.

properties

Molecular Formula

C23H15Cl2N3O

Molecular Weight

420.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(2-chloroquinolin-3-yl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H15Cl2N3O/c24-15-9-11-16(12-10-15)28-22(27-20-8-4-2-6-17(20)23(28)29)18-13-14-5-1-3-7-19(14)26-21(18)25/h1-13,22,27H

InChI Key

FARTZEBHVMZCSJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

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